molecular formula C7H5Cl2NO2 B1267154 2-Amino-4,6-dichlorobenzoic acid CAS No. 20776-63-0

2-Amino-4,6-dichlorobenzoic acid

Cat. No. B1267154
CAS RN: 20776-63-0
M. Wt: 206.02 g/mol
InChI Key: VNOYJBSEORILIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related chlorinated aromatic compounds often involves selective catalysis and reaction conditions tailored to introduce chloro and amino groups into the benzoic acid framework. For example, one study detailed the use of 4,5,6,7-tetrachlorobenzo[d][1,3,2]dioxaborole as an effective catalyst for the amide condensation of sterically demanding carboxylic acids, showcasing the role of chlorinated catalysts in synthesizing complex organic molecules (Maki, Ishihara, & Yamamoto, 2006).

Molecular Structure Analysis

Structural analysis of chlorinated benzoic acids reveals the significance of chloro substitutions on the aromatic ring, influencing both the physical and chemical properties of these compounds. For instance, the hydration products of chlorinated phthalic acids demonstrate the formation of hydrogen-bonded chains and networks, highlighting the impact of chloro and carboxyl groups on the molecular architecture (Waddell, Hulse, & Cole, 2011).

Chemical Reactions and Properties

The reactivity of chlorinated benzoic acids involves their participation in various chemical reactions, including amide bond formation and hydrolysis. The unique pathway of a chlorobenzoate catabolism by Aminobacter sp. MSH1, transforming dichlorobenzoic acid into hydroxylated and dechlorinated products, illustrates the complex chemical behavior of these compounds (Raes et al., 2019).

Physical Properties Analysis

Chlorinated benzoic acids' physical properties, such as solubility and melting points, are crucial for their application in material science and organic synthesis. Research on solubility determination and thermodynamic modeling for chlorinated aromatic acids in various solvents provides essential data for understanding these compounds' behavior in different environments (Li et al., 2017).

Chemical Properties Analysis

The chemical properties of 2-Amino-4,6-dichlorobenzoic acid, such as acidity, reactivity towards nucleophiles, and electrophilic substitution reactions, can be inferred from studies on similar chlorinated aromatic compounds. The interaction of chlorinated benzoic acids with amino acids and peptides, for example, highlights their potential for forming hydrogen bonds and engaging in proton transfer reactions, which are fundamental aspects of their chemical behavior (Freedman & Radda, 1968).

Scientific Research Applications

  • Bioremediation and Groundwater Purification :

    • Aminobacter sp. MSH1 uses 2,6-dichlorobenzamide (a related compound) as a sole carbon, nitrogen, and energy source, offering potential for bioremediation in drinking water treatment plants. This organism follows a unique catabolic pathway for chlorobenzoates, including steps like hydroxylation, dehalogenation, and ring cleavage, potentially applicable to compounds like 2-Amino-4,6-dichlorobenzoic acid (Raes et al., 2019).
  • Photodecomposition Studies :

    • Ultraviolet irradiation studies of chlorobenzoic acids, closely related to 2-Amino-4,6-dichlorobenzoic acid, have shown that these compounds can undergo photodecomposition, forming hydroxybenzoic acids and benzoic acid itself. This finding is significant for understanding the environmental fate and breakdown of such compounds (Crosby & Leitis, 1969).
  • Agricultural Applications - Phytotoxicity :

    • Research has shown that derivatives of dichlorobenzoic acids, which are structurally similar to 2-Amino-4,6-dichlorobenzoic acid, have phytotoxic effects. This suggests potential applications in agriculture as herbicides or growth regulators (Baruffini & Borgna, 1978).
  • Organic Synthesis and Chemical Properties :

    • Studies on the chlorination of aminobenzoic acids provide insights into the synthesis and chemical properties of dichlorobenzoic acid derivatives, relevant for developing new compounds with potential applications in various fields like material science and pharmaceuticals (Stelt & Nauta, 2010).
  • Solubility and Thermodynamic Modeling :

    • Research on the solubility of chlorobenzoic acids in various solvents at different temperatures provides essential data for optimizing purification processes in chemical manufacturing, which is also applicable to 2-Amino-4,6-dichlorobenzoic acid (Li et al., 2017).
  • Metal Complex Formation and Antimicrobial Activity :

    • Studies have shown that chlorobenzoic acids can form metal complexes with potential antimicrobial activities, indicating a possible application in developing new antimicrobial agents (El–Wahab, 2007).

Safety And Hazards

2-Amino-4,6-dichlorobenzoic acid is harmful if swallowed . It is recommended to avoid getting it in eyes, on skin, or on clothing . It should be stored at room temperature .

properties

IUPAC Name

2-amino-4,6-dichlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOYJBSEORILIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90302823
Record name 2-Amino-4,6-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-dichlorobenzoic acid

CAS RN

20776-63-0
Record name 20776-63-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154083
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4,6-dichlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90302823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
Z Haghighijoo, M Eskandari… - Medical Research Archives, 2017 - esmed.org
A series of new 4-anilinoquinazoline derivatives (IV-XVI) were synthesized in convenient pathway with desirable yields. 4-Aminoquinazoline derivatives corresponding Erlotinib are …
Number of citations: 5 esmed.org
E Deau, E Robin, R Voinea, N Percina… - Journal of Medicinal …, 2015 - ACS Publications
We report the synthesis of 46 tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones, imidazo[4,5-b]pyridin-2(3H)-ones, imidazo[4,5-c]pyridin-2(3H)-ones, benzo[d]oxazol-2(3H…
Number of citations: 25 pubs.acs.org
NA Zhukova, VA Mamedov - Russian Chemical Reviews, 2017 - iopscience.iop.org
Known methods for the synthesis of benzimidazol-2-ones are considered and integrated. Approaches based on transformations of aniline derivatives, N, N'-disubstituted ureas and …
Number of citations: 16 iopscience.iop.org
I Mojzych, A Zawadzka, K Kaczyńska… - Physical Chemistry …, 2023 - pubs.rsc.org
A new tetrahydroacridine derivative (CHDA) with acetylcholinesterase inhibitory properties was synthesized. Using a range of physicochemical techniques, it was shown that the …
Number of citations: 3 pubs.rsc.org
J Nisler, Z Pěkná, R Končitíková… - Journal of …, 2022 - academic.oup.com
Inhibitors of cytokinin oxidase/dehydrogenase (CKX) reduce the degradation of cytokinins in plants, and this effect can be exploited in agriculture and in plant tissue culture. In this study, …
Number of citations: 3 academic.oup.com
R Armenta, JI Sarmiento-Sánchez - Chemistry of Heterocyclic Compounds, 2016 - Springer
This microreview covers data regarding the synthesis of 1,3-dihydro-2H-benzimidazol-2-ones published during the last five years. The synthetic routes to benzimidazolones can be …
Number of citations: 16 link.springer.com
A Ture, K Rubina, E Rozhkov, V Kauss - Chemistry of Heterocyclic …, 2011 - Springer
It has been shown that the cyclization of the methyl 2-(2,2,2-trifluoroacetylamino)acrylate arylation product using methyl 4,6-dichloro-2-iodobenzoate gives the corresponding 1-…
Number of citations: 6 link.springer.com
M Shariat, MW Samsudin, Z Zakaria - Molecules, 2012 - mdpi.com
A new and efficient method has been designed to prepare 2,2′-arylene-substituted bis(4H-3,1-benzoxazin-4-one) derivatives by using the mixture of cyanuric chloride and N,N-…
Number of citations: 2 www.mdpi.com

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